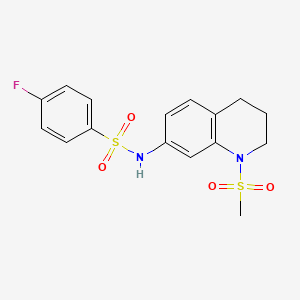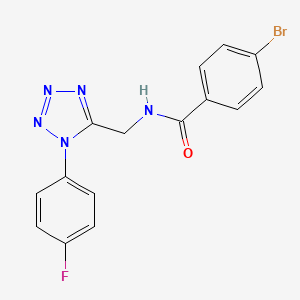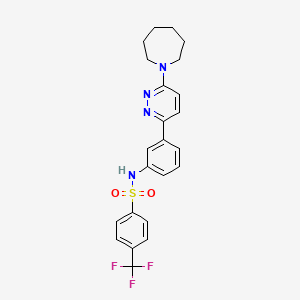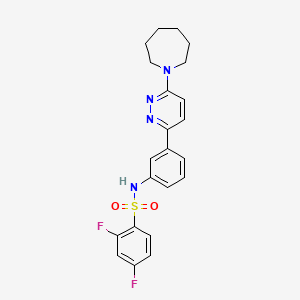
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-(2-(3-fluorophényl)thiazol-4-yl)éthyl)benzamide est un composé qui appartient à la classe des dérivés thiazoliques. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans leur structure cyclique. Ce composé particulier a suscité un intérêt en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie médicinale et la pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(2-(2-(3-fluorophényl)thiazol-4-yl)éthyl)benzamide implique généralement la formation du cycle thiazole suivie de l'introduction des groupes fluorophényle et benzamide. Une méthode courante implique la réaction de la 3-fluoroaniline avec l'α-bromoacétophénone pour former l'intermédiaire 3-fluoro-α-phénylacétophénone. Cet intermédiaire est ensuite réagi avec la thiourée pour former le cycle thiazole. Enfin, le dérivé thiazole est couplé au chlorure de benzoyle pour donner le composé cible .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. Cela comprendrait l'optimisation des conditions réactionnelles telles que la température, le solvant et les catalyseurs pour maximiser le rendement et la pureté. De plus, les procédés industriels incorporeraient des étapes de purification telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux normes de qualité.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-(2-(3-fluorophényl)thiazol-4-yl)éthyl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro (le cas échéant) peut être réduit en amine.
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en milieu basique.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Divers dérivés thiazoliques substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : En tant que sonde pour étudier les processus biologiques impliquant des dérivés thiazoliques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-(2-(2-(3-fluorophényl)thiazol-4-yl)éthyl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazole peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat. Le groupe fluorophényle peut améliorer l'affinité de liaison et la spécificité, tandis que la partie benzamide peut contribuer à la stabilité globale du composé .
Applications De Recherche Scientifique
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
2-phénylthiazole : Il lui manque les groupes fluorophényle et benzamide, ce qui donne une activité biologique différente.
4-phénylthiazole : Structure similaire, mais modèle de substitution différent, conduisant à des variations d'activité.
N-(2-phénylthiazol-4-yl)benzamide : Similaire, mais sans l'atome de fluor, ce qui affecte ses propriétés de liaison et son activité biologique.
Unicité
Le N-(2-(2-(3-fluorophényl)thiazol-4-yl)éthyl)benzamide est unique en raison de la présence du groupe fluorophényle, qui peut améliorer son activité biologique et sa spécificité. La combinaison du cycle thiazole, du groupe fluorophényle et de la partie benzamide fournit une structure chimique distincte qui peut interagir avec diverses cibles moléculaires de manière spécifique, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C18H15FN2OS |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
InChI |
InChI=1S/C18H15FN2OS/c19-15-8-4-7-14(11-15)18-21-16(12-23-18)9-10-20-17(22)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,22) |
Clé InChI |
IAAAUESASVOUKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B11260975.png)


![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide](/img/structure/B11260999.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B11261010.png)
![2-(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B11261015.png)
![3,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261018.png)
![1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B11261023.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B11261024.png)

![2-{[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11261040.png)

![N-(2-ethoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11261054.png)

